Evidence Dimension 1: Extended Spacer Length for Optimal Hapten Accessibility and Reduced Steric Hindrance
DNP-PEG12-NHS ester features a dPEG®12 spacer with a 40-atom chain length, corresponding to an extended molecular length of 46.4 Å . In contrast, the widely used DNP-PEG4-NHS ester (CAS 858126-78-0) has a dPEG®4 spacer of approximately 18.0 Å [1]. This 28.4 Å increase in spacer length is critical for applications where the DNP hapten must be presented away from a bulky protein or nanoparticle surface to enable efficient anti-DNP antibody binding. Research on PEGylated DNP ligands demonstrates that increasing the PEG molecular mass beyond ~5 kDa (equivalent to longer PEG chains) can prevent steric occlusion of binding sites on IgE receptors [2].
| Evidence Dimension | Spacer length (extended chain) |
|---|---|
| Target Compound Data | 46.4 Å (40 atoms) |
| Comparator Or Baseline | DNP-PEG4-NHS ester: 18.0 Å (PEG4 chain) [1] |
| Quantified Difference | 28.4 Å longer (158% increase) |
| Conditions | Theoretical extended chain length calculation for discrete PEG (dPEG®) polymers. |
Why This Matters
Longer spacer prevents steric shielding of the DNP epitope, ensuring maximal antibody recognition and quantitative labeling efficiency in ELISA and other immunoassays.
- [1] 西安瑞禧生物科技有限公司. DNP-PEG4-NHS ester产品资料. View Source
- [2] Das, R., et al. (2008). Binding mechanisms of PEGylated ligands reveal multiple effects of the PEG scaffold. Biochemistry, 47(3), 1017-1030. DOI: 10.1021/bi702094j. View Source
